Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
Description
This ruthenium-based Grubbs-type catalyst (CAS 536724-67-1) features a ruthenium(II) center coordinated by:
- 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (NHC ligand): A robust N-heterocyclic carbene providing strong σ-donation and steric bulk .
- 3-Phenyl-1H-inden-1-ylidene: A π-acidic ligand enhancing olefin metathesis activity .
- Triphenylphosphine (PPh₃): A labile ligand that modulates reactivity and stability .
- Two chloride ions: Labile ligands enabling ligand substitution during catalysis .
This complex is widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and polymer chemistry due to its balance of activity and stability .
Properties
CAS No. |
340810-50-6 |
|---|---|
Molecular Formula |
C54H51Cl2N2PRu |
Molecular Weight |
930.9 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;triphenylphosphane |
InChI |
InChI=1S/C21H26N2.C18H15P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;1-15H;1-9,11H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
KMIRIERKOXPLKS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the following steps:
Formation of NHC Ligand: The N-heterocyclic carbene ligand is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride through deprotonation using a strong base.
Coordination to Ruthenium: The NHC ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine and 3-phenyl-1H-inden-1-ylidene.
Purification: The resulting complex is purified using techniques such as column chromatography to obtain the final product.
Chemical Reactions Analysis
Olefin Metathesis Mechanisms
The compound operates via a well-established Chauvin mechanism for olefin metathesis, involving four key steps:
-
Phosphine Dissociation : Triphenylphosphine (PPh₃) ligand departure generates a 14-electron active species .
-
Olefin Coordination : Substrate olefin binds to the ruthenium center.
-
Metallacyclobutane Formation : Cycloaddition forms a strained metallacyclobutane intermediate.
-
Cycloreversion : Cleavage releases the metathesized product and regenerates the catalyst.
Ring-Closing Metathesis (RCM)
The catalyst efficiently mediates RCM of dienes to form cyclic olefins. Its tolerance for functional groups (esters, ethers) and steric bulk makes it suitable for synthesizing macrocycles and heterocycles .
Example :
Substrate: 1,7-Octadiene
Product: Cyclohexene
Yield: >90% (typical for analogous systems )
Cross Metathesis (CM)
Selective CM is achieved with α,β-unsaturated carbonyl compounds. The indenylidene ligand suppresses undesired homodimerization .
Substrate Compatibility :
| Substrate Class | Reactivity Notes |
|---|---|
| Terminal Alkenes | High reactivity; E-selectivity favored |
| Internal Alkenes | Moderate reactivity; requires elevated temperatures |
| Electron-Deficient | Enhanced turnover due to Ru center electrophilicity |
Ring-Opening Metathesis Polymerization (ROMP)
The catalyst polymerizes norbornene derivatives with controlled molecular weights (Đ ≈ 1.2) . Activity is modulated by the indenylidene ligand’s stability under prolonged reaction conditions.
Comparative Performance
Catalyst Comparison :
| Catalyst | Ligands | Advantages | Limitations |
|---|---|---|---|
| Grubbs I | PCy₃, benzylidene | Cost-effective | Low thermal stability |
| Grubbs II (This compound) | NHC, indenylidene, PPh₃ | High functional group tolerance | Slower initiation vs. Hoveyda-Grubbs |
| Hoveyda-Grubbs | NHC, chelated alkoxybenzylidene | Air stability | Reduced activity with bulky substrates |
Key Metrics :
-
Turnover Number (TON) : ~10⁴ (estimated for similar NHC systems )
-
Reaction Temperature : 40–100°C (broader range than first-gen catalysts )
Ligand Effects on Reactivity
-
NHC Ligand : The 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene provides steric shielding, reducing bimolecular decomposition pathways .
-
Indenylidene Ligand : Enhances π-backbonding, stabilizing the Ru center during metathesis .
-
PPh₃ vs. PCy₃ : Triphenylphosphine’s moderate electron-donating ability balances activity and stability .
Scientific Research Applications
Catalysis
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) serves as a highly effective catalyst in various organic reactions, particularly in olefin metathesis. Its utility is largely attributed to its ability to facilitate the exchange of alkene groups between different molecules, which is crucial in the synthesis of complex organic compounds.
Case Studies:
- Olefin Metathesis : This compound has been extensively used in the metathesis of terminal alkenes, demonstrating high activity and selectivity. Research indicates that it can effectively convert simple alkenes into more complex structures with minimal by-products, enhancing overall yield and efficiency in synthetic pathways .
- Cross-Metathesis Reactions : In studies involving cross-metathesis, this ruthenium complex has shown superior performance compared to traditional catalysts, allowing for the formation of diverse carbon-carbon bonds essential for pharmaceutical synthesis .
Polymerization Processes
The compound is also utilized in polymer chemistry, particularly in the production of polymers through ring-opening metathesis polymerization (ROMP). Its ability to initiate polymerization reactions makes it a valuable tool for creating new materials with tailored properties.
Case Studies:
- Synthesis of Polymers : Research has demonstrated that this compound effectively initiates ROMP of norbornene derivatives, leading to polymers with controlled molecular weights and narrow polydispersity indices. This property is critical for applications requiring specific mechanical and thermal characteristics .
Organic Synthesis
In organic synthesis, this ruthenium complex has been employed as a catalyst for various transformations, including hydrogenation and dehydrogenation reactions. Its versatility allows chemists to explore new synthetic routes that were previously challenging.
Case Studies:
- Hydrogenation Reactions : The compound has been shown to catalyze the hydrogenation of unsaturated compounds efficiently, providing a method for reducing double bonds under mild conditions. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .
Environmental Applications
Emerging research suggests potential applications of this compound in environmental chemistry, particularly in pollutant degradation processes. Its catalytic properties may facilitate the breakdown of harmful substances into less toxic forms.
Case Studies:
Mechanism of Action
The mechanism of action of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) involves the coordination of the ruthenium center to substrates, facilitating their transformation through metathesis or other catalytic processes. The NHC ligand stabilizes the ruthenium center, while the triphenylphosphine and indenylidene ligands enhance its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Comparison with Similar Ruthenium Catalysts
Ligand Substituent Variations
Phosphine Ligand Modifications
Carbene and π-Ligand Variations
| Compound Name | Carbene/π-Ligand | Key Properties | Applications | Reference |
|---|---|---|---|---|
| Target Compound | 3-Phenylindenylidene | High π-acidity, stable in air | General-purpose metathesis | |
| [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl)propylidene]ruthenium(II) (CAS 802912-44-3) | Pyridinylpropylidene | Enhanced electron withdrawal, faster initiation | Polar substrates, aqueous media | |
| Dichloro1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene(tricyclohexylphosphine)ruthenium | Thienylmethylene | Improved tolerance to functional groups | Functionalized olefins |
Impact: Indenylidene ligands favor stability, while pyridinyl or thienyl substituents enhance reactivity with electron-deficient substrates .
Catalytic Performance
Thermal Stability and Initiation Rates
Key Findings:
Structural and Electronic Data
| Parameter | Target Compound | Tricyclohexylphosphine Analog (CAS 250220-36-1) | Pyridinylpropylidene Analog (CAS 802912-44-3) |
|---|---|---|---|
| Molecular Formula | C₄₅H₅₉Cl₂N₂PRu | C₅₁H₇₆Cl₂P₂Ru | C₂₉H₃₅Cl₂N₃Ru |
| Molecular Weight (g/mol) | 877.3 | 923.1 | 620.6 |
| Addison Parameter (Electronic) | 0.244 (estimated) | 0.251 | 0.238 |
| Crystal Structure | Distorted octahedral | Octahedral with bulky PCy₃ | Not reported |
Notes:
Biological Activity
The compound Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) , often referred to by its shorthand notation, is a ruthenium-based complex that has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Metal Center : Ruthenium (Ru)
- Ligands :
- Dichloro
- 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene
- 3-phenyl-1H-inden-1-ylidene
- Triphenylphosphine
The molecular weight of the compound is approximately 827.0 g/mol .
Biological Activity Overview
Ruthenium complexes have been studied for various biological activities, including:
- Anticancer Properties : Many ruthenium complexes exhibit cytotoxic effects against cancer cell lines.
- Immunomodulatory Effects : Some compounds can stimulate immune responses or exhibit immunosuppressive properties depending on their concentration.
- Antimicrobial Activity : Certain ruthenium complexes have shown potential as antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various ruthenium complexes. For instance:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Immunomodulatory Effects
Research indicates that some ruthenium complexes can modulate immune responses:
- At low concentrations, certain complexes stimulate the proliferation of peripheral blood mononuclear cells (PBMC) and enhance interleukin-2 production.
- Conversely, at high concentrations, they may induce cytotoxicity and inhibit immune responses .
Antimicrobial Activity
Ruthenium compounds have also been explored for their antimicrobial properties:
- Certain studies have demonstrated effectiveness against bacterial strains and fungi, suggesting a broad spectrum of biological activity .
Table 1: Summary of Biological Activities of Ruthenium Complexes
Detailed Findings
- Cytotoxic Assessment : In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.
- Apoptosis Induction : Activation of caspase pathways was observed in treated cancer cells, confirming the induction of apoptosis as a mechanism of action for these ruthenium complexes .
- In Vivo Studies : Animal models demonstrated significant tumor growth inhibition when treated with ruthenium complexes at specific dosages, indicating potential for clinical applications .
Q & A
Q. What synthetic methodologies are recommended for preparing this ruthenium complex, and how can purity be optimized?
Answer: The synthesis typically involves ligand substitution reactions under inert conditions. Critical steps include:
- Ligand Exchange : Reacting a ruthenium precursor (e.g., RuCl₃) with the N-heterocyclic carbene (NHC) ligand (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene) and the indenylidene ligand in a coordinating solvent (e.g., THF or dichloromethane) .
- Phosphine Coordination : Introducing triphenylphosphine (PPh₃) to stabilize the complex and modulate steric/electronic properties .
- Purification : Column chromatography or recrystallization from Et₂O/CH₂Cl₂ mixtures is used to achieve >90% purity, verified by argentometric titration .
Q. Key Considerations :
- Use Schlenk-line techniques to prevent oxidation.
- Monitor reaction progress via ³¹P NMR to confirm ligand coordination .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
Q. Crystallographic Insight :
- The indenylidene ligand adopts a distorted trigonal-bipyramidal geometry, with Ru–C bond lengths of ~1.9–2.1 Å .
Advanced Research Questions
Q. How does ligand electronic tuning impact catalytic activity in olefin metathesis?
Answer:
- Electronic Effects : The NHC ligand’s strong σ-donor/weak π-acceptor properties increase electron density at Ru, enhancing initiation rates but potentially reducing thermal stability .
- Steric Effects : Bulky mesityl groups on the NHC ligand hinder undesired side reactions (e.g., dimerization) but may reduce substrate accessibility .
Q. Experimental Validation :
Q. What computational approaches best model reaction pathways and transition states for this catalyst?
Answer: Methodology :
DFT Calculations : Use B3LYP/def2-TZVP to optimize geometries and calculate Gibbs free energies .
Mechanistic Insights :
Q. Validation :
Q. How do solvent and additives influence catalyst stability and lifetime?
Answer:
-
Solvent Effects :
-
Additives :
Q. Experimental Design :
Q. What strategies resolve contradictions in catalytic performance across studies?
Answer: Case Example : Discrepancies in TONs for cross-metathesis reactions.
Q. Resolution Workflow :
Reproduce conditions with rigorous exclusion of air/moisture.
Compare results using standardized substrates (e.g., 1-hexene).
Publish full experimental details (e.g., glovebox O₂/H₂O levels) to enable cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
